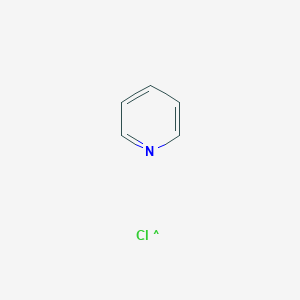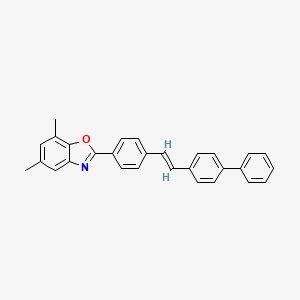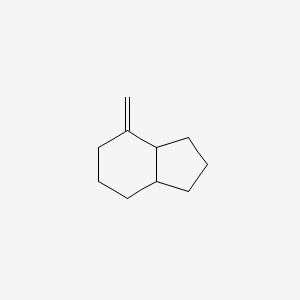![molecular formula C10H20Cl2O3 B14658147 1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL CAS No. 52419-39-3](/img/structure/B14658147.png)
1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol is a chemical compound with the molecular formula C10H20Cl2O3 and a molecular weight of 259.17 g/mol . It is known for its unique structure, which includes both butoxy and chloropropan-2-ol groups. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol typically involves the reaction of epichlorohydrin with butanol under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The chloropropan-2-ol groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.
Mechanism of Action
The mechanism of action of 1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes and biochemical pathways . The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol include:
- 1-Butoxy-3-chloropropan-2-ol
- 1-Chloro-3-(chloromethyl)propane
- 1-Butoxy-2-chloropropane
Uniqueness
What sets this compound apart from similar compounds is its unique combination of butoxy and chloropropan-2-ol groups, which confer specific reactivity and functional properties. This makes it particularly useful in applications where these properties are desired.
Properties
CAS No. |
52419-39-3 |
|---|---|
Molecular Formula |
C10H20Cl2O3 |
Molecular Weight |
259.17 g/mol |
IUPAC Name |
1-(1-butoxy-3-chloropropan-2-yl)oxy-3-chloropropan-2-ol |
InChI |
InChI=1S/C10H20Cl2O3/c1-2-3-4-14-8-10(6-12)15-7-9(13)5-11/h9-10,13H,2-8H2,1H3 |
InChI Key |
INLRXGFFEBMSBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CCl)OCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


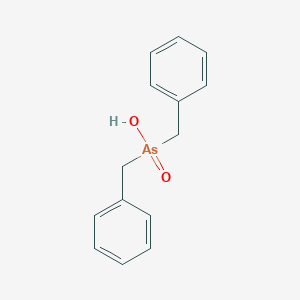

![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)
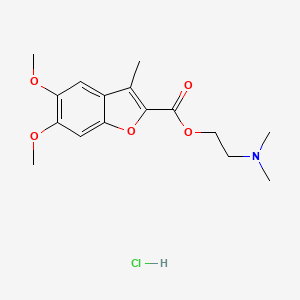
![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)
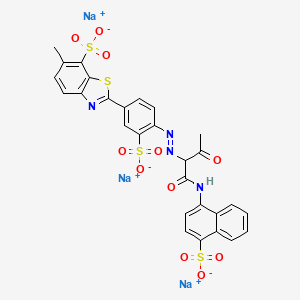
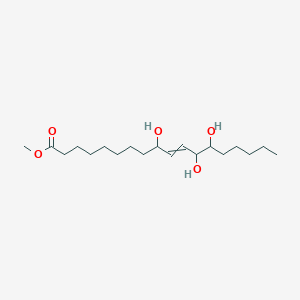
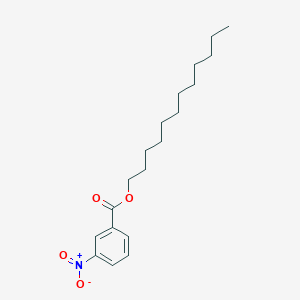
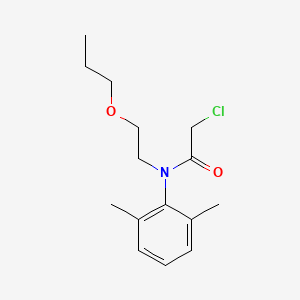
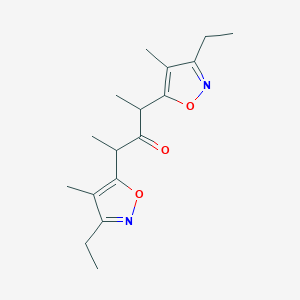
![3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester](/img/structure/B14658121.png)
